molecular formula C11H12O3 B072466 4-Benzoylbutyric acid CAS No. 1501-05-9

4-Benzoylbutyric acid

Cat. No. B072466
CAS RN: 1501-05-9
M. Wt: 192.21 g/mol
InChI Key: SHKWSBAVRQZYLE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Benzoylbutyric acid involves complex reactions that yield products with potential inhibitory activity against certain enzymes or for the treatment of various conditions. For example, the synthesis of N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid demonstrates the use of a pyrrolo[2,3-d]pyrimidine scaffold conducive to dual enzyme inhibitory activity, highlighting the importance of the 4-position substituent in determining potency (Gangjee et al., 2005).

Molecular Structure Analysis

The molecular structure of 4-Benzoylbutyric acid and its derivatives is crucial in determining their biological activity and chemical reactivity. The benzoyl group attached to the butyric acid moiety influences the compound's electronic and steric properties, impacting its ability to participate in various chemical reactions and its interaction with biological targets.

Chemical Reactions and Properties

4-Benzoylbutyric acid derivatives exhibit a range of biological activities, including inhibitory effects on enzymes like dihydrofolate reductase and thymidylate synthase, as demonstrated by compounds synthesized from pyrrolo[2,3-d]pyrimidine scaffolds (Gangjee et al., 2005). These activities are largely due to the specific molecular structures and the presence of the benzoyl group, which plays a significant role in the compounds' mechanism of action.

Physical Properties Analysis

The physical properties of 4-Benzoylbutyric acid, such as solubility, melting point, and boiling point, are influenced by its molecular structure. The benzoyl group increases the compound's hydrophobicity, affecting its solubility in various solvents. These properties are essential for determining the compound's applicability in different synthesis reactions and its behavior in biological systems.

Chemical Properties Analysis

The chemical properties of 4-Benzoylbutyric acid, including its reactivity with different chemical groups and its stability under various conditions, are pivotal for its use in synthesis and pharmaceutical applications. The compound's ability to undergo reactions such as condensation, reduction, and oxidation opens up pathways for the synthesis of a wide range of derivatives with potential therapeutic uses.

References:

Scientific Research Applications

4-Benzoylbutyric acid is an important raw material and intermediate used in various fields . Here are some of the fields where it is used:

  • Organic Synthesis : It serves as a building block in the synthesis of various organic compounds .

  • Agrochemicals : It is also used in the production of agrochemicals . The specific agrochemicals or their uses are not detailed in the sources.

  • Dyestuff Fields : It is used in the production of dyes . The specific dyes or their applications are not detailed in the sources.

Safety And Hazards

4-Benzoylbutyric acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, washing hands thoroughly after handling, wearing protective gloves, clothing, eye protection, and face protection .

Future Directions

The market for 4-Benzoylbutyric acid is expected to grow significantly. It is projected to reach a value pool of US$ 12 Billion by 2023-end, and global demand for 4-Benzoylbutyric acid is expected to rise at a CAGR of 5.2% to US$ 20 Billion in 2033 . This anticipated expansion reflects a growing demand for the compound across various industries, driven by its diverse applications and benefits .

properties

IUPAC Name

5-oxo-5-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-10(7-4-8-11(13)14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKWSBAVRQZYLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50164469
Record name 4-Benzoylbutyric acid
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Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzoylbutyric acid

CAS RN

1501-05-9
Record name δ-Oxobenzenepentanoic acid
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Record name 4-Benzoylbutyric acid
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Record name 1501-05-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10139
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Record name 4-Benzoylbutyric acid
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Record name 4-benzoylbutyric acid
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Record name 4-BENZOYLBUTYRIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
139
Citations
H Gershon, A Scala, R Parmegiani - Journal of Medicinal …, 1965 - ACS Publications
… In that work,the syntheses of 2-acetamido-4-benzoylbutyric acid and 5-phezzylproline were … cases the substituents on the benzene ring of the 2-acelamido-4-benzoylbutyric acid and …
Number of citations: 7 pubs.acs.org
JL Tischler, B Abuaita, SC Cuthpert… - Journal of enzyme …, 2008 - Taylor & Francis
Butyric acid and trichostatin A (TSA) are anti-cancer compounds that cause the upregulation of genes involved in differentiation and cell cycle regulation by inhibiting histone …
Number of citations: 14 www.tandfonline.com
SM Hutchins, KT Chapman - Tetrahedron letters, 1996 - Elsevier
… This route uses support bound 4-benzoylbutyric acid and variously substituted phenylhydrazine hydrochlorides as the synthetic building blocks. Copyright © 1996 Elsevier Science Ltd …
Number of citations: 133 www.sciencedirect.com
RS Hou, HM Wang, YC Lin… - … -Sendai Institute of …, 2005 - library.navoiy-uni.uz
… reaction of 4-benzoylbutyric acid with [hydroxy-(2,4-dinitrobenzenesulfonyloxy)iodo]benzene (HDNIB) to prepare 5-benzoyldihydro-2(3H)-furanone in ionic liquids. The required HDNIB …
Number of citations: 22 library.navoiy-uni.uz
MS Shashidhar, MV Bhatt - Journal of the Chemical Society, Perkin …, 1986 - pubs.rsc.org
… by the nitration of 4-benzoylbutyric acid with a mixture of … 4- Benzoylbutyric acid chloride. 4-Benzoylbutyric acid (500 mg, … Acid chloridelactone mixture from 4-benzoylbutyric acid (500 mg…
Number of citations: 5 pubs.rsc.org
R González, JC Hummelen, F Wudl - The Journal of Organic …, 1995 - ACS Publications
… To a stirred solution of 4-benzoylbutyric acid (9.6 g, 50 mmol) in 200 mL distilled CH2CI2 … 4-Benzoylbutyric Acid ferf-Butyl Ester TosylHydrazone. A solution of 4-benzoylbutyricacid fert-…
Number of citations: 74 pubs.acs.org
JK Maurin, IC Paul, DY Curtin - Acta Crystallographica Section C …, 1992 - scripts.iucr.org
… (E)-4-Benzoylbutyramide oxime was obtained from 4-benzoylbutyric acid by treatment with thionyl chloride followed by aqueous ammonia to give the amide and, finally, treatment with …
Number of citations: 4 scripts.iucr.org
T Uno, PG Schultz - Journal of the American Chemical Society, 1992 - ACS Publications
… Hapten 1 was synthesized by reduction of 4-benzoylbutyric acid to the corresponding keto alcohol with borane followed by reductive animation, nitration (cupric nitrate and …
Number of citations: 45 pubs.acs.org
X Huang, Q Zhu, J Zhang - Journal of Chemical Research, 2001 - journals.sagepub.com
… A new type of polymer supported hypervalent iodine reagent, which is sufficiently reactive for the formation of 5-benzoyldihydro-2(3H)-furanone from 4-benzoylbutyric acid, has been …
Number of citations: 7 journals.sagepub.com
H Gershon… - 1975 - apps.dtic.mil
… acid, pteroyl 4-methylglutamic acid, pteroyl 3-phenylglutamic acid, pteroyl 4-phenylglutamic acid, pteroyl 2-amino-5-oxohexanoic acid, and pteroyl 2-amino-4-benzoylbutyric acid, along …
Number of citations: 2 apps.dtic.mil

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